Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate
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Overview
Description
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the morpholine ring, along with a carboxylate group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with (2S,3R)-2-methylmorpholine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, with the formation of the desired ester as the main product.
Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes provide better control over reaction conditions, leading to higher yields and improved product quality. The use of flow microreactors is particularly advantageous in industrial production, as it allows for the efficient and sustainable synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and carboxylate groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the tert-butyl group under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides .
Scientific Research Applications
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a useful tool for investigating the binding sites and activity of various enzymes.
In medicine, this compound is explored for its potential therapeutic properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target enzyme.
At the molecular level, this compound can form hydrogen bonds and hydrophobic interactions with the active site of enzymes. These interactions can modulate the activity of the enzyme, leading to changes in the biochemical pathways involved. The specific pathways affected by this compound depend on the target enzyme and the cellular context in which it is used .
Comparison with Similar Compounds
Tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate can be compared with other similar compounds, such as (2S,3R)-3-alkyl- and alkenylglutamates. These compounds share similar structural features, including the presence of a morpholine ring and a carboxylate group. the specific substituents and their positions on the ring can lead to differences in reactivity and biological activity .
Other similar compounds include tert-butyl esters of various amino acids and peptides. These compounds are often used as protecting groups in peptide synthesis, providing stability and preventing unwanted side reactions during the synthesis process .
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-methylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALTDAJCJEELQ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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